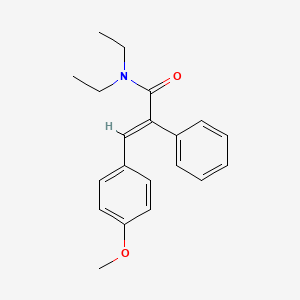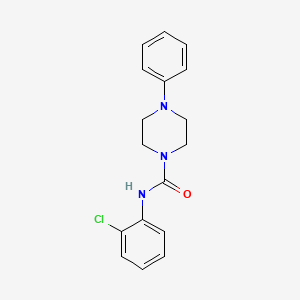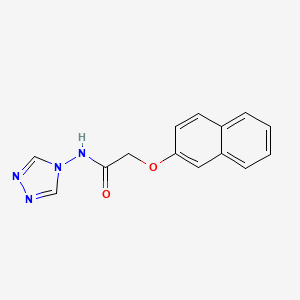
isobutyl(phenyl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl(phenyl)phosphinic acid, also known as IMPA or Phenylisobutylphosphinic acid, is a chemical compound that is widely used in scientific research. IMPA is a phosphinic acid derivative that is structurally similar to phosphoric acid. It has a variety of applications in different fields of science, including chemistry, biology, and medicine.
Wirkmechanismus
Isobutyl(phenyl)phosphinic acid acts as a phosphinic acid analog to phosphoric acid, which is an essential component of many biological processes. isobutyl(phenyl)phosphinic acid can inhibit enzymes that require phosphoric acid as a cofactor, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
isobutyl(phenyl)phosphinic acid has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes such as pyruvate dehydrogenase, which is involved in energy metabolism. It can also inhibit the activity of enzymes involved in the biosynthesis of nucleotides, leading to decreased DNA and RNA synthesis. Additionally, isobutyl(phenyl)phosphinic acid has been shown to have antiviral and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
Isobutyl(phenyl)phosphinic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a variety of applications in different fields of science. However, isobutyl(phenyl)phosphinic acid can be toxic at high concentrations, and it can react with other chemicals in unexpected ways. Careful handling and storage are necessary to ensure its safe use in the lab.
Zukünftige Richtungen
There are several potential future directions for research involving isobutyl(phenyl)phosphinic acid. One area of interest is the development of new drugs that target enzymes inhibited by isobutyl(phenyl)phosphinic acid. Another area of interest is the use of isobutyl(phenyl)phosphinic acid as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new methods for synthesizing complex organic molecules. Additionally, further studies are needed to fully understand the biochemical and physiological effects of isobutyl(phenyl)phosphinic acid and its potential applications in different fields of science.
Synthesemethoden
Isobutyl(phenyl)phosphinic acid can be synthesized through various methods, including the reaction of phenylmagnesium bromide with diisobutylphosphinic chloride, the reaction of chlorodiphenylphosphine with isobutylmagnesium bromide, and the reaction of phenylmagnesium bromide with isobutylphosphinic chloride. These methods have been extensively studied and optimized to produce high yields of pure isobutyl(phenyl)phosphinic acid.
Wissenschaftliche Forschungsanwendungen
Isobutyl(phenyl)phosphinic acid is widely used in scientific research due to its unique properties. It is commonly used as a ligand in organometallic chemistry, where it forms complexes with transition metals. It is also used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the reaction. Additionally, isobutyl(phenyl)phosphinic acid is used in medicinal chemistry to design and synthesize new drugs.
Eigenschaften
IUPAC Name |
2-methylpropyl(phenyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O2P/c1-9(2)8-13(11,12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWGGWDBLLPBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CP(=O)(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutylphenylphosphinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


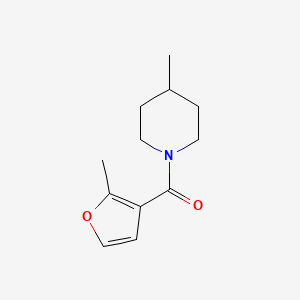

![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide](/img/structure/B5718584.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)
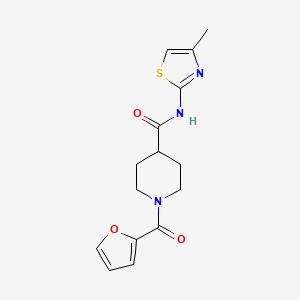
![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
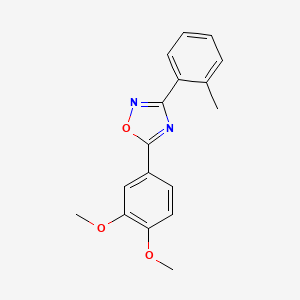
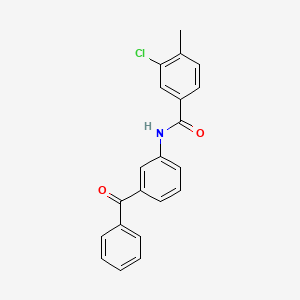
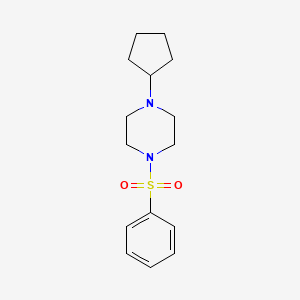
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5718622.png)
